

A Technical Guide to the Physical Properties of 1H-indol-5-amine

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Compound of Interest

Compound Name: 5-Aminoindole

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Introduction

1H-indol-5-amine (also known as **5-aminoindole**) is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, featuring a six-membered benzene ring fused to a five-membered pyrrole ring, with an amine group substituted at position 5.^[1] Its chemical structure is a key building block in medicinal chemistry, serving as an intermediate for the synthesis of a wide range of biologically active compounds.^{[2][3]} This guide provides a comprehensive overview of the known physical and spectral properties of 1H-indol-5-amine, details common experimental protocols for their determination, and presents a logical workflow for its chemical characterization.

Physicochemical and Spectroscopic Data

The quantitative physical and computed properties of 1H-indol-5-amine are summarized below. These values are crucial for its application in synthesis, purification, and formulation.

Table 1: Physical and Chemical Properties of 1H-indol-5-amine

Property	Value	Source(s)
IUPAC Name	1H-indol-5-amine	[1]
Synonyms	5-Aminoindole, 5-Indolamine	[4]
CAS Number	5192-03-0	[4][5]
Molecular Formula	C ₈ H ₈ N ₂	[4][5][6]
Molecular Weight	132.16 g/mol	[4][5]
Appearance	Crystals	[4]
Melting Point	131-133 °C (decomposes)	[4]
Boiling Point	190 °C	[5]
pKa	Data not available in cited literature	

Table 2: Computed Properties and Spectral Data Summary

Property / Technique	Data / Expected Characteristics	Source(s)
Topological Polar Surface Area (TPSA)	41.81 Å ²	[7]
LogP (Computed)	1.7501	[7]
Mass Spectrometry (MS)	Molecular Ion [M] ⁺ expected at m/z = 132.	[6]
Infrared (IR) Spectroscopy	N-H stretches (2 bands, ~3400-3250 cm ⁻¹), N-H bend (~1650-1580 cm ⁻¹), C-N stretch (~1335-1250 cm ⁻¹).	[6][8]
¹ H NMR Spectroscopy	Signals for aromatic protons, pyrrolic protons, and amine (NH ₂) protons. The NH proton on the indole ring and the NH ₂ protons are exchangeable with D ₂ O.	[1]
¹³ C NMR Spectroscopy	Signals corresponding to the eight unique carbon atoms in the aromatic and heterocyclic rings.	[9]
UV-Vis Spectroscopy	Spectral data is available, characteristic of an indole derivative.	[6]

Experimental Protocols

The following sections describe generalized, standard methodologies for the determination of the key physical properties of a solid aromatic amine like 1H-indol-5-amine.

Synthesis and Purification

A common route for the synthesis of 1H-indol-5-amine involves the reduction of 5-nitroindole.[2]

- Protocol: Catalytic Hydrogenation of 5-Nitroindole
 - Reaction Setup: To a solution of 5-nitroindole in a suitable solvent (e.g., ethanol or ethyl acetate), a catalytic amount of palladium on carbon (Pd/C, 10%) is added in a pressure-rated reaction vessel.
 - Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 MPa).
 - Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for several hours (e.g., 8-24 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
 - Isolation: The filtrate is concentrated under reduced pressure to yield the crude 1H-indol-5-amine.
 - Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure compound.^[2]

Melting Point Determination

The melting point is a crucial indicator of purity.

- Protocol: Capillary Melting Point
 - Sample Preparation: A small amount of the dry, purified crystalline 1H-indol-5-amine is packed into a capillary tube to a height of 2-3 mm.
 - Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
 - Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported value often includes a note of decomposition if observed.^[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation.

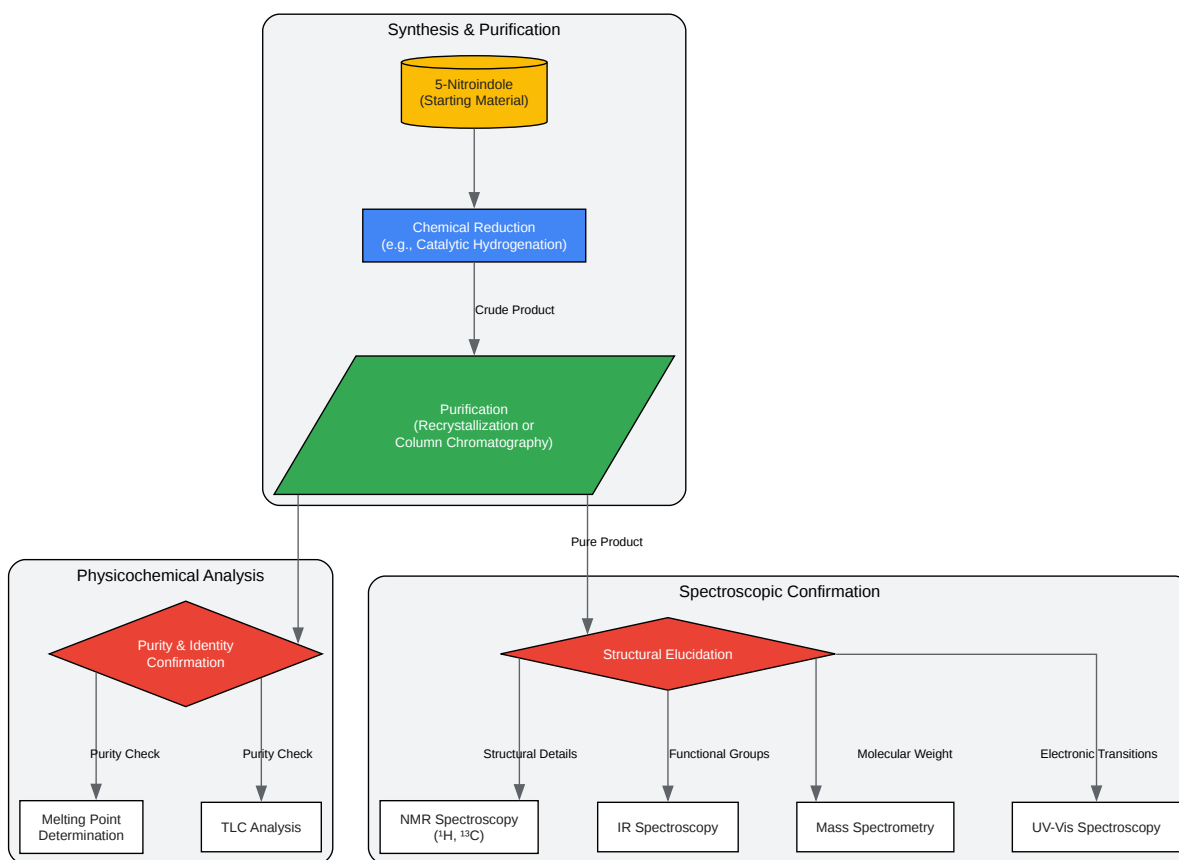
- Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Approximately 5-10 mg of 1H-indol-5-amine is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - ¹H NMR: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). Expected signals include distinct multiplets in the aromatic region (approx. 6.5-7.5 ppm), signals for the protons on the pyrrole ring, a broad singlet for the amine (NH₂) protons, and a broad singlet for the indole N-H proton.^[10] To confirm the identity of exchangeable protons (NH and NH₂), a D₂O shake can be performed, which will cause these signals to disappear.
 - ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. This will show distinct signals for each of the carbon atoms in the molecule, providing a carbon fingerprint of the structure.^[9]
- Protocol: Infrared (IR) Spectroscopy
 - Sample Preparation: The solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
 - Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.
 - Analysis: The spectrum is analyzed for characteristic absorption bands. For 1H-indol-5-amine, key peaks include two N-H stretching bands for the primary amine (~3400-3300 cm⁻¹), an N-H bending vibration (~1620 cm⁻¹), and the aromatic C-N stretching band (~1280 cm⁻¹).^[8]

- Protocol: Mass Spectrometry (MS)
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.
 - Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) is used.
 - Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For 1H-indol-5-amine, the molecular ion peak $[M]^+$ or $[M+H]^+$ is expected at an m/z of approximately 132 or 133, respectively.^[6]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of 1H-indol-5-amine, ensuring its identity, structure, and purity are confirmed.



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Caption: General workflow for synthesis and characterization of 1H-indol-5-amine.

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